molecular formula C25H33ClO6 B12428628 Beclomethasone 21-Propionate-d5

Beclomethasone 21-Propionate-d5

Cat. No.: B12428628
M. Wt: 470.0 g/mol
InChI Key: OPNPEZLXXKGRTA-BFHSNLKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beclomethasone 21-Propionate-d5 is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is a deuterated form of beclomethasone dipropionate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. This compound is used in various pharmaceutical formulations, including inhalers, nasal sprays, and topical creams, to treat conditions such as asthma, allergic rhinitis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone 21-Propionate-d5 involves multiple steps, starting from the parent compound, beclomethasoneOne common method involves the use of deuterated reagents in the esterification of beclomethasone to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Beclomethasone 21-Propionate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolysis, where the ester bonds are cleaved to form beclomethasone and its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone. These metabolites retain some of the pharmacological activity of the parent compound .

Scientific Research Applications

Beclomethasone 21-Propionate-d5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard in analytical studies to understand the metabolic pathways and stability of corticosteroids. In biology and medicine, it is used to study the anti-inflammatory effects and pharmacokinetics of corticosteroids. The compound is also used in the development of new pharmaceutical formulations for the treatment of inflammatory conditions .

Mechanism of Action

Beclomethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Beclomethasone 21-Propionate-d5 include beclomethasone dipropionate, dexamethasone, and fluticasone propionate. These compounds share similar anti-inflammatory properties and are used in the treatment of various inflammatory conditions .

Uniqueness: The uniqueness of this compound lies in its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This can lead to a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .

Properties

Molecular Formula

C25H33ClO6

Molecular Weight

470.0 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2

InChI Key

OPNPEZLXXKGRTA-BFHSNLKKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O

Origin of Product

United States

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